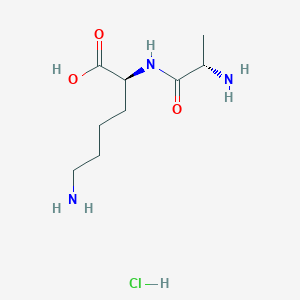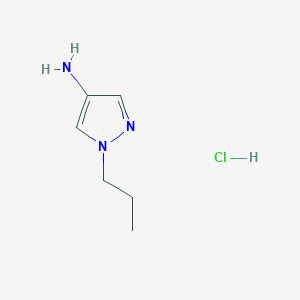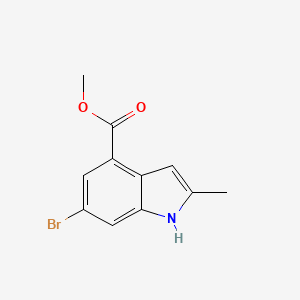
6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester
Overview
Description
“6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is used as a reactant in the synthesis of potent, selective chymase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe, which provides 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This is then reduced quantitatively with tributyltin .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrNO2. It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da .Chemical Reactions Analysis
Indole derivatives, including “this compound”, undergo various chemical reactions. For instance, 6-Bromoindole, an indole derivative, undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Scientific Research Applications
Chemical Transformation and Synthesis
- Chemical Transformation : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a compound similar to 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester, can be transformed into various esters using N-bromosuccinimide, demonstrating the chemical flexibility and potential for synthesis of related compounds (Irikawa et al., 1989).
Natural Product Isolation
- Marine Sponges : Brominated tryptophan derivatives, including compounds related to this compound, have been isolated from Thorectandra and Smenospongia sponges. These compounds exhibit microbial inhibition properties, highlighting their potential biological significance (Segraves & Crews, 2005).
Synthesis Technology Research
- Synthesis Optimization : Research focused on optimizing the synthesis of compounds closely related to this compound, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, has been conducted. This includes identifying optimal synthesis parameters for high yield and purity, which is crucial for industrial and pharmaceutical applications (Huang Bi-rong, 2013).
Impurity Identification in Drug Development
- Impurity Analysis in Drug Candidates : In the development of new drugs, such as carmidole, major impurities related to this compound derivatives were identified and characterized. This is important for ensuring the safety and efficacy of pharmaceutical compounds (Li et al., 2007).
Novel Compound Synthesis
- Indole Derivative Synthesis : The synthesis of novel 1-phenyl-1H-indole-2-carboxylic Acids, using reactions like Ullmann and Dieckmann, has been explored. These methods can potentially be applied to synthesize derivatives of this compound, expanding the range of similar compounds available for research and application (Unangst et al., 1987).
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBMTGBOOVDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)
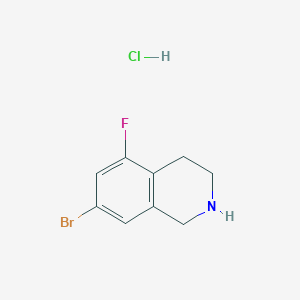
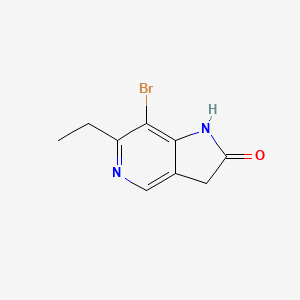
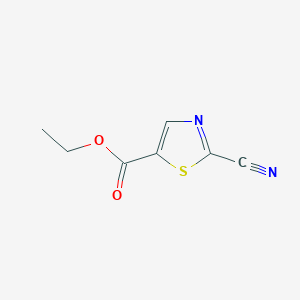

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
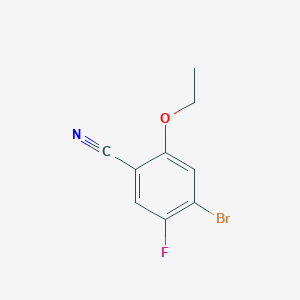
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
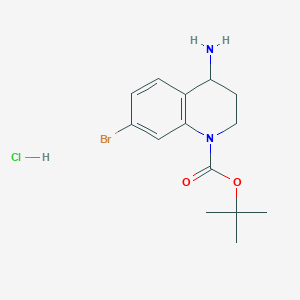
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)

